5-Bromo-4-chloro-6-ethylpyrimidin-2-amine
Overview
Description
5-Bromo-4-chloro-6-ethylpyrimidin-2-amine: is a heterocyclic organic compound with the molecular formula C6H7BrClN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-ethylpyrimidin-2-amine typically involves the halogenation of 6-ethylpyrimidin-2-amine. The process can be carried out in several steps:
Starting Material: 6-ethylpyrimidin-2-amine.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.
Purification: Techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-6-ethylpyrimidin-2-amine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design and development.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry:
Agrochemicals: Potential use in the development of herbicides, fungicides, and insecticides.
Material Science: Explored for its potential in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-ethylpyrimidin-2-amine depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
5-Bromo-4-chloropyrimidine: Lacks the ethyl group at the 6-position.
4-Chloro-6-ethylpyrimidin-2-amine: Lacks the bromine atom at the 5-position.
5-Bromo-6-ethylpyrimidin-2-amine: Lacks the chlorine atom at the 4-position.
Uniqueness:
Structural Features: The presence of both bromine and chlorine atoms, along with the ethyl group, provides unique reactivity and potential for diverse chemical transformations.
Applications: The combination of these substituents enhances its potential in various scientific and industrial applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-4-chloro-6-ethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClN3/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTZSKWCDVDEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.